molecular formula C11H15NO4 B12315441 3-Hydroxy-Alpha-methyl-tyrosine Methyl Ester

3-Hydroxy-Alpha-methyl-tyrosine Methyl Ester

Cat. No.: B12315441
M. Wt: 225.24 g/mol
InChI Key: MKFJJXIMFTXSEM-UHFFFAOYSA-N
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Description

3-Hydroxy-Alpha-methyl-tyrosine Methyl Ester (CAS: 158190-23-9) is a synthetic tyrosine derivative with the molecular formula C₁₁H₁₅NO₄ and a molecular weight of 225.24 g/mol. Its structure includes a 3-hydroxy group, an alpha-methyl substitution, and a methyl ester functional group (SMILES: COC(=O)C(C)(N)Cc1ccc(O)c(O)c1) . This compound is primarily utilized in neuropharmacological research, targeting dopamine receptors and disorders such as Parkinson’s disease, Alzheimer’s disease, and schizophrenia. It is available at >95% purity and stored at -20°C for stability .

Properties

IUPAC Name

methyl 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7/h3-5,13-14H,6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFJJXIMFTXSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-alpha-methyl-tyrosine methyl ester typically involves the esterification of 3-Hydroxy-alpha-methyl-tyrosine. One common method is the reaction of 3-Hydroxy-alpha-methyl-tyrosine with methanol in the presence of an acid catalyst, such as hydrochloric acid, to form the methyl ester . This reaction is usually carried out at room temperature and can yield high purity products.

Industrial Production Methods

In industrial settings, the production of 3-Hydroxy-alpha-methyl-tyrosine methyl ester may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-alpha-methyl-tyrosine methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemical research, 3-Hydroxy-alpha-methyl-tyrosine methyl ester serves as a precursor for synthesizing various organic compounds. Its ability to undergo several chemical reactions—such as oxidation, reduction, and substitution—makes it a valuable reagent in organic chemistry.

Biology

Biologically, this compound is significant for its role in the biosynthesis of catecholamines , including dopamine, norepinephrine, and epinephrine. It has been studied for its potential effects on neurotransmitter pathways, which are crucial in understanding various neurological processes.

Medicine

In medical research, 3-Hydroxy-alpha-methyl-tyrosine methyl ester has been explored for therapeutic applications:

  • Neurological Disorders : It is investigated for potential use in treating conditions like Parkinson’s disease and schizophrenia due to its ability to modulate neurotransmitter levels.
  • Antihypertensive Agents : Studies have shown that derivatives of this compound can act as effective antihypertensive agents. For instance, (2-oxo-1,3-dioxol-4-yl)methyl esters derived from it have demonstrated significant plasma levels of methyldopa in bioavailability studies .

Industrial Applications

In the pharmaceutical industry, 3-Hydroxy-alpha-methyl-tyrosine methyl ester is utilized in the production of various drugs. Its properties as a standard in analytical chemistry also make it essential for quality control and research purposes .

Case Studies

Several studies have documented the efficacy of 3-Hydroxy-alpha-methyl-tyrosine methyl ester:

  • Antihypertensive Effects : A study involving spontaneously hypertensive rats demonstrated that derivatives of this compound effectively lowered blood pressure, indicating potential use as an antihypertensive agent .
  • Neurotransmitter Modulation : Research has shown that this compound can influence neurotransmitter dynamics significantly, leading to potential applications in treating mood disorders and stress-related conditions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-Hydroxy-Alpha-methyl-tyrosine Methyl Ester and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Modifications Applications References
3-Hydroxy-Alpha-methyl-tyrosine Methyl Ester C₁₁H₁₅NO₄ 225.24 3-hydroxy, α-methyl, methyl ester Neurotransmission research, Parkinson’s disease
3-Acetyl-L-tyrosine Methyl Ester Hydrochloride C₇H₁₅NO* 129.2 Acetyl group, methyl ester, hydrochloride salt Peptide synthesis, life science research
Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoate C₁₂H₁₇NO₄ 255.27 Ethyl ester, α-methyl Pharmacological intermediates
(alphaR)-α-Cyclohexyl-α-hydroxybenzeneacetate D-Tyrosine Methyl Ester C₂₄H₃₁NO₆ 429.51 Cyclohexyl, hydroxybenzeneacetate, methyl ester Structural studies, chiral chemistry
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate C₁₁H₁₄O₄ 210.23 3-hydroxy-4-methoxy, propanoate methyl ester Heterocyclic organic synthesis

Pharmacological and Physicochemical Properties

  • In contrast, the cyclohexyl derivative () has a bulkier structure, which may reduce solubility but improve receptor-binding specificity .
  • Stability : 3-Hydroxy-Alpha-methyl-tyrosine Methyl Ester’s methyl ester group enhances metabolic stability compared to free carboxylic acids, making it suitable for prolonged in vivo studies .

Key Research Findings

  • Synthetic Utility : Methyl esters, including 3-Hydroxy-Alpha-methyl-tyrosine Methyl Ester, are frequently used in protecting carboxyl groups during multi-step organic syntheses (e.g., peptide coupling) .
  • Enzymatic Activity: Methyl esters with aliphatic chains (e.g., 3-oxohexanoic acid methyl ester in ) show variable transaminase activity, though aromatic derivatives like 3-Hydroxy-Alpha-methyl-tyrosine Methyl Ester are less studied in this context .
  • Thermal Stability : Methyl esters generally exhibit lower melting points than their parent acids, facilitating liquid-phase reactions .

Biological Activity

3-Hydroxy-alpha-methyl-tyrosine methyl ester (also known as methyldopa) is a significant compound in pharmacology, particularly for its role in the treatment of hypertension and its involvement in neurotransmitter synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H15NO4
  • Molecular Weight : 225.24 g/mol
  • CAS Number : [4138]

3-Hydroxy-alpha-methyl-tyrosine methyl ester acts primarily as a prodrug. Once administered, it is converted into its active form, alpha-methyltyrosine, which inhibits the enzyme tyrosine hydroxylase. This inhibition reduces the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine), leading to decreased sympathetic nervous system activity and lower blood pressure.

Neurotransmitter Synthesis

The compound is a precursor in the biosynthesis of neurotransmitters. It influences the levels of dopamine and other catecholamines, which are critical in regulating mood, cognition, and cardiovascular function. Research indicates that the modulation of these neurotransmitters can have therapeutic effects in conditions such as Parkinson's disease and schizophrenia .

Antihypertensive Effects

Methyldopa is primarily used as an antihypertensive agent. Clinical studies have demonstrated its efficacy in lowering blood pressure in patients with hypertension, particularly during pregnancy. The compound's ability to penetrate the blood-brain barrier allows it to exert central nervous system effects that contribute to its antihypertensive properties .

Case Studies

  • Clinical Efficacy : A study involving pregnant women showed that methyldopa effectively reduced blood pressure without significant adverse effects on maternal or fetal health. The study highlighted its safety profile compared to other antihypertensive medications .
  • Comparative Studies : In a head-to-head trial against other antihypertensives, methyldopa demonstrated comparable efficacy with fewer side effects related to electrolyte imbalances, making it a preferred choice for certain patient populations .

Pharmacokinetics

Methyldopa is well absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism. Its bioavailability ranges from 25% to 50%, depending on the formulation and individual patient factors. The compound's half-life is approximately 2 hours, necessitating multiple daily doses for sustained effect .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionTherapeutic Use
Methyldopa Inhibits catecholamine synthesisAntihypertensive
Levodopa (L-DOPA) Precursor to dopamineParkinson's disease
Alpha-methyltyrosine Tyrosine hydroxylase inhibitorAntihypertensive

Q & A

Q. How can the compound’s structure and purity be validated using analytical methods?

  • GC-MS Analysis : Derivatize hydroxyl groups with BSTFA to form trimethylsilyl (TMS) ethers, enhancing volatility for gas chromatography. Compare retention times and mass spectra with authentic standards .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm ester formation (e.g., methyl ester peak at ~3.6 ppm in 1H^1H-NMR) and hydroxyl group presence .

Advanced Research Questions

Q. How can Taguchi experimental design be applied to optimize synthesis parameters for this compound?

  • Parameter Selection : Identify critical variables (e.g., catalyst concentration, temperature, methanol-to-acid ratio, reaction time) based on prior literature .
  • Orthogonal Array Design : Use an L9 orthogonal array to test three levels of each parameter. For example, test catalyst concentrations (1%, 1.5%, 2%) across nine experiments .
  • Statistical Analysis : Apply ANOVA to determine the significance of each parameter. In biodiesel studies, catalyst concentration contributed 77.6% to yield variance, suggesting its dominance in esterification .

Q. What are the key byproducts formed during synthesis, and how can their formation mechanisms be investigated?

  • Common Byproducts : Acetic acid (from acid catalysis) and unreacted starting materials. Detect via GC-MS or HPLC .
  • Mechanistic Probes : Use isotopic labeling (e.g., 18O^{18}O-methanol) to trace ester bond formation. Compare reaction pathways to malonic ester synthesis, where alkylation and decarboxylation steps are critical .

Q. How does derivatization enhance the detection of hydroxyl groups in this compound during GC-MS analysis?

  • Derivatization Protocol : React the compound with BSTFA to convert hydroxyl groups to TMS ethers. This reduces polarity, improves thermal stability, and increases detection sensitivity .
  • Validation : Compare derivatized and underivatized samples to confirm peak shifts and signal intensity improvements .

Q. What stability challenges arise when storing 3-Hydroxy-Alpha-methyl-tyrosine Methyl Ester, and how can they be mitigated?

  • Degradation Factors : Hydrolysis of the ester bond under humid or acidic conditions. Monitor via accelerated stability studies (e.g., 40°C/75% RH for 6 months).
  • Storage Recommendations : Store in airtight containers with desiccants. Avoid exposure to light and oxidizing agents, as suggested for structurally similar esters .

Q. How can isotopic labeling or mechanistic probes elucidate the compound’s reactivity in biological systems?

  • Labeling Strategies : Synthesize 13C^{13}C-labeled methyl esters to track metabolic pathways in vitro. Use 2H^2H-labeling for NMR-based kinetic studies of esterase activity.
  • Mechanistic Studies : Compare reactivity with α-methyltyrosine derivatives to assess steric effects on enzymatic interactions .

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